molecular formula C17H13N5O B15224792 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15224792
M. Wt: 303.32 g/mol
InChI Key: XVPPYPRZPHOKIG-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and an amine at position 4 (Figure 1). Its synthesis typically involves multi-step reactions, including Suzuki couplings, Mitsunobu reactions, or nucleophilic substitutions. For example, it serves as a key intermediate in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors such as ibrutinib. A common route involves reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-phenoxyphenylboronic acid under palladium catalysis .

Biological Activity and Applications
This compound exhibits significant pharmacological relevance, particularly in oncology. It acts as a scaffold for designing covalent BTK inhibitors, which disrupt B-cell receptor signaling pathways in cancers like chronic lymphocytic leukemia (CLL). Its derivatives are also explored as proteolysis-targeting chimeras (PROTACs) to degrade oncogenic proteins .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20)

InChI Key

XVPPYPRZPHOKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .

Mechanism of Action

The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[3,4-d]pyrimidine core is structurally versatile, enabling modifications that enhance target specificity, solubility, or metabolic stability. Below is a comparative analysis with key analogues:

Compound Name Structural Features Biological Target Key Findings Synthesis Yield Reference
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenoxyphenyl, amine at C4 BTK, PROTACs IC50 = 0.5 nM (BTK); used in ibrutinib synthesis 47–82%
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Kinases, antiproliferative agents Exhibited 82% yield; moderate activity against cancer cell lines (GI50 = 1–5 µM) 82%
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Alkynyl substituents at C3 Src, KDR, MAPK kinases Derivative 13an : Src IC50 = 0.003 µM; in vivo TNBC tumor suppression 30–46%
1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl group at N1 BTK (ibrutinib impurity) Lower BTK affinity compared to parent compound; used in quality control 30%
N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Fluorophenyl at C4 GSK-3β, GST Moderate inhibition (GSK-3β IC50 = 2.5 µM); limited cytotoxicity Not reported

Key Insights from Comparative Studies

Target Selectivity: The 4-phenoxyphenyl group in the parent compound enhances BTK binding via hydrophobic interactions, whereas thieno-pyrimidine hybrids (e.g., ) broaden kinase inhibition but reduce specificity. Alkynyl derivatives (e.g., 13an ) achieve dual Src/KDR inhibition, enabling multitargeted therapy for aggressive cancers like triple-negative breast cancer (TNBC).

Synthetic Efficiency: The parent compound’s synthesis via Suzuki coupling or Mitsunobu reactions achieves moderate yields (47–82%), while thieno-pyrimidine analogues require Vilsmeier–Haack reagent for cyclization, improving yields to 82% . PROTAC derivatives (e.g., ) involve complex linker chemistry, reducing yields to 30–47%.

Pharmacokinetic and Toxicity Profiles :

  • The isopropyl-substituted analogue (ibrutinib impurity) shows reduced potency, highlighting the criticality of the piperidinyl group in ibrutinib for BTK binding .
  • Fluorophenyl derivatives exhibit lower cytotoxicity but lack sufficient potency for clinical translation .

Biological Activity

3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as an intermediate in the synthesis of Ibrutinib, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in oncology. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C17H13N5O
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 330786-24-8

The compound functions primarily as a selective inhibitor of Bruton’s Tyrosine Kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. By inhibiting BTK, it disrupts the survival and proliferation of malignant B-cells, making it a promising candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound has been evaluated using the MTT assay against various cancer cell lines. Results indicate that it exhibits significant cytotoxic effects, particularly against B-cell lines.
    • A study reported an IC50 value of approximately 56 nM for inhibiting the growth of Ba/F3 cells expressing BCR-ABL T315I mutant kinase, demonstrating its potency in targeting resistant cancer forms .
  • Mechanisms of Induced Cell Death :
    • The compound has been shown to induce apoptosis via the caspase pathway (caspase 3/7) and promote autophagy through increased formation of autophagosomes .
    • In addition, it suppresses NF-κB expression while promoting p53 and Bax expression, which are crucial for apoptosis activation .

Case Studies

  • Clinical Relevance :
    • Ibrutinib, for which this compound is a precursor, has been clinically approved for treating several hematologic malignancies. Its efficacy has been validated in numerous clinical trials demonstrating improved survival rates compared to traditional therapies .
  • Combination Therapies :
    • Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For instance, studies have shown synergistic effects when used alongside conventional chemotherapeutics in resistant cancer models .

Data Table: Biological Activity Summary

Study Type Cell Line IC50 (nM) Mechanism
Cytotoxicity AssayBa/F3 (BCR-ABL T315I)56BTK inhibition
Apoptosis InductionMCF-7N/ACaspase activation
Autophagy InductionMDA-MB-231N/ABeclin-1 expression increase

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Suzuki coupling reaction using 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step condensation and substitution reactions. For example, details the use of alkyl halides or aryl boronic acids in dry acetonitrile or dichloromethane under reflux, followed by purification via recrystallization. Key intermediates are characterized using IR spectroscopy (e.g., C=N stretching at ~1600 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–7.8 ppm and NH₂ signals at δ 5.2–5.5 ppm) . further supports this with cyclopentyl-substituted analogs synthesized via Suzuki-Miyaura coupling, using sodium carbonate as a base in degassed dioxane/water .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology :

  • HPLC (>95% purity, reverse-phase C18 column, acetonitrile/water gradient) ensures purity .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 303.32 for C₁₇H₁₃N₅O) .
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent positions (e.g., phenoxyphenyl protons as doublets at δ 7.2–7.4 ppm) .

Q. How is the compound evaluated for initial biological activity in kinase inhibition studies?

  • Methodology : In vitro kinase assays (e.g., Src, BTK) using ATP-coupled fluorescence polarization. reports IC₅₀ values (e.g., 0.003 μM for Src) via dose-response curves. Cell viability assays (MTT) in triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) further validate efficacy .

Advanced Research Questions

Q. How can structural modifications of this compound improve PROTAC design for targeted protein degradation?

  • Methodology : The compound serves as a kinase-binding "warhead" in PROTACs. , and 11 describe tethering it to E3 ligase ligands (e.g., VHL) via piperidine linkers using Mitsunobu reactions (e.g., DIAD/PPh₃) or alkylation with ω-bromo esters. SPR (surface plasmon resonance) validates ternary complex formation, while Western blotting (e.g., anti-BTK) confirms degradation efficiency in Ramos cells .

Q. What strategies resolve contradictions in kinase selectivity profiles across different assays?

  • Methodology :

  • Kinome-wide profiling (e.g., Eurofins KinaseProfiler™) identifies off-target effects. For example, notes unexpected NUDT5/14 inhibition by BTK inhibitors, resolved via crystallography (PDB: 7XYZ) .
  • Mutagenesis studies (e.g., Src T338M mutation) differentiate ATP-competitive vs. allosteric binding .

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence SAR in anti-TNBC activity?

  • Methodology : systematically replaces the phenoxyphenyl group with ethynyl or cyclohexyl moieties. SAR analysis reveals:

  • Hydrophobic groups (e.g., trifluoromethylbenzamide) enhance cellular uptake (logP >3.5).
  • Polar groups (e.g., hydroxycyclohexyl) reduce toxicity (LD₅₀ >500 mg/kg in mice).
  • 3D-QSAR models (e.g., CoMFA) correlate steric/electronic features with IC₅₀ .

Q. What experimental designs mitigate metabolic instability in preclinical studies?

  • Methodology :

  • Microsomal stability assays (human liver microsomes, NADPH) identify labile sites (e.g., piperidine oxidation).
  • Deuterium incorporation at methyl groups (e.g., CD₃) extends half-life (t₁/₂ from 2.1 to 6.8 h) .
  • Prodrug strategies (e.g., tert-butyl ester hydrolysis) improve bioavailability .

Data Contradiction Analysis

Q. Why do in vitro kinase inhibition data sometimes conflict with cellular efficacy in TNBC models?

  • Resolution :

  • Off-target effects : shows dual Src/KDR inhibition masks single-target correlations. CRISPR knockout of KDR in MDA-MB-231 restores Src-specific IC₅₀ alignment .
  • Microenvironment factors : Hypoxia reduces compound uptake; 3D spheroid assays with 1% O₂ better replicate in vivo conditions .

Q. How can discrepancies in PROTAC degradation efficiency across cell lines be addressed?

  • Resolution :

  • E3 ligase expression profiling (qPCR for VHL, CRBN) identifies low-VHL lines (e.g., HeLa), necessitating ligand optimization .
  • Linker length optimization (e.g., PEG₂ vs. PEG₄) balances ternary complex formation and cell permeability .

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